Cbgaq
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(3,7-dimethylocta-2,6-dienyl)-6-hydroxy-3,4-dioxo-2-pentylcyclohexa-1,5-diene-1-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O5/c1-5-6-7-11-16-18(22(26)27)19(23)17(21(25)20(16)24)13-12-15(4)10-8-9-14(2)3/h9,12,23H,5-8,10-11,13H2,1-4H3,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTYMJCBCYHCJEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=C(C(=C(C(=O)C1=O)CC=C(C)CCC=C(C)C)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O5 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Analytical Methodologies for Cbgaq and Cannabinoid Characterization
Chromatographic Separation Techniques for Compound Isolation and Quantification
Chromatographic techniques are essential for separating Cbgaq from other cannabinoids and matrix components, enabling its subsequent quantification. The choice of chromatographic method depends on the specific properties of the target cannabinoid and the matrix being analyzed.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of cannabinoids due to its ability to separate and quantify both acidic and neutral forms without requiring derivatization wikipedia.orgwikipedia.orgneurogan.com. This is particularly advantageous for analyzing the native composition of cannabis samples uga.edu. HPLC separates compounds based on their interaction with a stationary phase and a mobile phase. Various stationary phases, commonly C18, are employed in reversed-phase HPLC for cannabinoid analysis wikipedia.orgwikipedia.orgwikidata.org. Detection is often achieved using ultraviolet (UV) detectors, as cannabinoids absorb UV light cenmed.comuni-freiburg.de. Diode array detection (DAD) is frequently coupled with HPLC, providing more comprehensive spectral information across the UV-Vis range, which aids in peak identification and can help differentiate between cannabinoids with similar retention times wikipedia.orguni-freiburg.dewikipedia.org. HPLC-UV/DAD methods are considered a gold standard for cannabinoid analysis, offering robustness, reproducibility, sensitivity, and speed wikidata.orgwikipedia.org.
Gas Chromatography (GC) Considerations for Cannabinoid Analysis
Gas Chromatography (GC) is another important chromatographic technique for cannabinoid analysis, often coupled with mass spectrometry (MS) or flame ionization detection (FID) wikipedia.orgwikipedia.org. GC offers high sensitivity and resolution nih.gov. However, a key consideration when using GC for cannabinoid analysis is the high temperature involved in the vaporization process. This heat can cause the thermal decarboxylation of acidic cannabinoids (such as CBGA, THCA, and CBDA) into their neutral counterparts (CBG, THC, and CBD, respectively) wikipedia.orgwikipedia.orguga.edu. To analyze the acidic forms accurately using GC, a derivatization step is typically required to make them more volatile and prevent decarboxylation wikipedia.orguga.edunih.gov. GC is frequently used for potency testing and the analysis of more volatile compounds like terpenes, but for a complete profile of acidic and neutral cannabinoids in their native forms, HPLC is often preferred wikipedia.orgnih.gov.
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS)
Ultra-High Performance Liquid Chromatography (UHPLC) coupled with High-Resolution Mass Spectrometry (HRMS/MS) represents a powerful and sensitive approach for cannabinoid analysis, including the characterization of compounds like this compound nih.govnih.gov. UHPLC utilizes smaller particle sizes in the stationary phase and higher mobile phase pressures compared to traditional HPLC, resulting in faster separations and improved resolution wikipedia.orgwikipedia.org. Coupling UHPLC with HRMS/MS provides highly specific and sensitive detection. MS/MS (tandem mass spectrometry) allows for the fragmentation of target ions, providing characteristic fragment ions that aid in unequivocal identification and reduce matrix interference wikidata.orgnih.gov. HRMS offers high mass accuracy, enabling the determination of elemental composition and further increasing confidence in compound identification nih.gov. This hyphenated technique is particularly valuable for the simultaneous identification and quantification of a wide range of cannabinoids, even those present at low concentrations or in complex biological matrices uga.edunih.govnih.govwikipedia.org.
Spectroscopic Characterization of Molecular Structure and Conformation
Spectroscopic techniques provide complementary information to chromatography, offering insights into the molecular structure and functional groups of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive technique for elucidating the molecular structure of cannabinoids, including novel or less common ones like this compound blackbeardispensary.comuni.lucdutcm.edu.cn. By analyzing the interaction of atomic nuclei with a magnetic field, NMR provides detailed information about the arrangement of atoms and the functional groups within a molecule blackbeardispensary.comcdutcm.edu.cn. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments (such as ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC) are used to assign signals to specific protons and carbons, determine coupling constants, and establish connectivity within the molecular framework blackbeardispensary.comcdutcm.edu.cn. Quantitative NMR (qNMR) methods have also been developed for the direct quantification of cannabinoids in samples without the need for chromatographic separation in some cases blackbeardispensary.comuni.luiiab.me. This technique is invaluable for confirming the identity of isolated compounds and determining the complete structure of unknown cannabinoids.
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy provides information about the functional groups present in a molecule based on the absorption of infrared radiation at specific wavelengths citeab.comguidetopharmacology.orgguidetopharmacology.org. Different functional groups (e.g., hydroxyl, carbonyl, aromatic rings) vibrate at characteristic frequencies, producing a unique IR spectrum that can serve as a molecular fingerprint citeab.comguidetopharmacology.org. IR spectroscopy can be used for both qualitative identification and, with appropriate calibration, quantitative analysis of cannabinoids citeab.comguidetopharmacology.org. Attenuated Total Reflectance (ATR-IR) is a common technique that requires minimal sample preparation citeab.comguidetopharmacology.org.
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum uni-freiburg.deguidetopharmacology.org. Cannabinoids, possessing conjugated double bonds and aromatic rings, exhibit characteristic UV absorption spectra with maxima at specific wavelengths uni-freiburg.dewikipedia.orgwikipedia.org. UV-Vis spectroscopy is often used as a detector in HPLC for quantifying cannabinoids based on their absorbance at a selected wavelength (e.g., 220 nm or 228 nm for neutral cannabinoids, and 270 nm or 310 nm for acidic cannabinoids) cenmed.comwikipedia.orgwikipedia.org. While UV-Vis provides less structural detail than NMR or MS, it is a simple, cost-effective, and valuable tool for quantification and can offer some qualitative information based on the absorption profile wikipedia.orgguidetopharmacology.org.
Mass Spectrometry (MS) Techniques for Identification and Purity Assessment
Mass Spectrometry (MS) techniques are indispensable tools in the identification and purity assessment of cannabinoids, including this compound. MS provides highly sensitive and selective detection based on the mass-to-charge ratio of ions, allowing for the confirmation of molecular weight and structural information through fragmentation patterns. This compound is listed as a compound that can be analyzed using MS-based methods.
LC-MS/MS and GC-MS for Comprehensive Profiling
Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most common chromatographic methods coupled with MS for comprehensive cannabinoid analysis. These hyphenated techniques enable the separation of complex mixtures of cannabinoids before their detection by MS, facilitating the identification and quantification of multiple compounds within a single analysis.
LC-MS, particularly LC-MS/MS (tandem mass spectrometry), is highly effective for analyzing a wide range of cannabinoids, including both acidic and neutral forms, often without the need for derivatization. LC-MS/MS offers enhanced sensitivity and specificity by selecting parent ions and monitoring their characteristic fragmentation products. This is crucial for differentiating between structurally similar cannabinoids and reducing matrix effects. For instance, LC-MS/MS methods have been developed and validated for the quantitative analysis of numerous cannabinoids in various matrices, demonstrating high specificity and accuracy. Studies have shown the application of LC-MS/MS for the analysis of cannabinoids like CBGA, a precursor to this compound.
GC-MS is another widely used technique, particularly advantageous for the analysis of volatile and semi-volatile compounds, including many neutral cannabinoids and terpenes. However, acidic cannabinoids like this compound may require derivatization prior to GC-MS analysis to prevent thermal decarboxylation at the high temperatures used in the GC inlet and column. Despite this, GC-MS methods have been developed and validated for cannabinoid profiling, offering good repeatability and sensitivity. This compound has been included in the list of cannabinoids analyzed by GC-MS methods in some studies.
Both LC-MS/MS and GC-MS contribute to comprehensive profiling by separating and detecting a broad spectrum of cannabinoids present in a sample, providing a detailed snapshot of its chemical composition.
High-Resolution Mass Spectrometry for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS), such as techniques utilizing Orbitrap or Time-of-Flight (TOF) mass analyzers, provides highly accurate mass measurements of ions. This exact mass information is invaluable for confirming the elemental composition of a compound and unequivocally identifying it. HRMS can differentiate between compounds with very similar nominal masses, which is particularly important in complex biological or botanical matrices where isobaric interferences can occur.
LC coupled with HRMS (LC-HRMS or UHPLC-HRMS) is a powerful approach for the untargeted and targeted analysis of cannabinoids. By providing exact mass and detailed fragmentation patterns (MS/MS), HRMS allows for confident identification of known cannabinoids like this compound and can also aid in the identification of novel or unexpected compounds. The high resolving power of HRMS enhances the selectivity of the analysis, contributing to accurate purity assessment. Studies have employed UHPLC-HRMS/MS for the qualitative screening and quantitative determination of a wide range of phytocannabinoids, including this compound.
Development and Validation of Robust Analytical Standards for this compound
The accurate quantitative analysis of any analyte, including this compound, relies heavily on the availability and proper use of robust analytical standards. Analytical standards are highly purified samples of a compound with a certified concentration or purity, used to calibrate analytical instruments and validate methods nih.govcaymanchem.comnih.gov.
This compound is commercially available as an analytical reference standard nih.govcaymanchem.comnih.gov. The development and validation of analytical methods for this compound involve demonstrating parameters such as linearity, accuracy, precision, sensitivity (limit of detection and limit of quantitation), and specificity using these standards.
Based on the available scientific literature retrieved, information specifically detailing the mechanistic investigations, enzymatic metabolism by Cytochrome P4450 (CYP) systems, and comprehensive molecular docking and computational chemistry analyses solely focused on the chemical compound "this compound" (Cannabigerol Quinone Acid) appears to be limited.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article strictly adhering to the provided outline and focusing solely on the chemical compound "this compound" based on the currently available search results.
Compound Names and PubChem CIDs
Mechanistic Investigations of Cbgaq and Cannabinoid Interactions with Biological Systems
Molecular Docking and Computational Chemistry for Ligand-Protein Binding Analysis
Structure-Activity Relationship (SAR) Studies via Computational Screening
Structure-Activity Relationship (SAR) studies are fundamental in understanding how modifications to a compound's chemical structure influence its biological activity. For cannabigerol (B157186) derivatives, SAR investigations have explored the impact of structural changes, such as oxidation in the resorcinol (B1680541) moiety, on binding affinities to various biological targets. nih.govucm.es
Research involving cannabigerol quinone (VCE-003), a compound structurally related to CBGAQ, has included the assessment of its binding affinities to cannabinoid receptors (CB1 and CB2) and the nuclear receptor peroxisome proliferator-activated receptor-gamma (PPARγ) as part of SAR studies on phytocannabinoids. nih.govucm.es These studies aim to correlate specific structural features, like the quinone modification, with altered binding profiles and subsequent functional outcomes compared to the parent compound, CBG. While detailed computational screening methodologies specifically applied to this compound or VCE-003 are not extensively detailed in the immediately available literature, the assessment of binding affinities to key receptors like CB1, CB2, and PPARγ forms a critical component of SAR analysis for this class of compounds. nih.govucm.es
Investigation of this compound in Cellular Systems
Investigations into the effects of cannabigerol quinone derivatives in cellular systems have shed light on their potential molecular targets and pathways of action, particularly in the context of inflammatory and neurodegenerative processes.
Exploration of Molecular Targets and Pathways of Action
Studies on VCE-003 and its derivative VCE-003.2 have identified PPARγ as a significant molecular target. nih.govmdpi.comnih.govucm.esnih.govresearchgate.netmdpi.com Activation of PPARγ is known to play a role in regulating inflammatory responses and promoting neuroprotection. nih.govucm.es
Research in cellular models, such as LPS-stimulated microglial cells, has shown that cannabigerol quinone (VCE-003) can inhibit the release of pro-inflammatory mediators. nih.govucm.es This suggests an involvement in modulating inflammatory pathways within these cells. The observed neuroprotective effects of VCE-003 and VCE-003.2 in experimental models of multiple sclerosis and Parkinson's disease further indicate their interaction with cellular pathways relevant to neuronal survival and function under inflammatory or toxic conditions. nih.govucm.esmdpi.com These findings collectively point towards the modulation of neuroinflammatory signaling as a key pathway influenced by this class of compounds, mediated, at least in part, through PPARγ activation.
Receptor Binding Profiling and Functional Modulations (excluding specific human trial data)
Receptor binding studies are crucial for understanding how compounds like cannabigerol quinones interact with specific biological receptors. Investigations involving cannabigerol quinone (VCE-003) have included profiling its binding affinities to cannabinoid receptors (CB1 and CB2) and PPARγ. nih.govucm.es
A key functional modulation reported for VCE-003 is the activation of PPARγ transcriptional activity. nih.govucm.es This activation is considered a significant mechanism contributing to the observed anti-inflammatory and neuroprotective effects of the compound in cellular and animal models. nih.govucm.esmdpi.com While the specific binding affinity values for VCE-003 at CB1 and CB2 receptors may not be prominently detailed in the available abstracts, the assessment of these interactions is part of the broader SAR analysis conducted for this compound class. The primary functional modulation highlighted in the research on VCE-003 is its agonist activity at PPARγ. nih.govucm.es
An illustrative representation of potential receptor binding data for a cannabigerol quinone derivative, based on the types of studies conducted, could be structured as follows:
| Target Receptor | Binding Affinity (e.g., Ki) | Functional Modulation (e.g., Agonist/Antagonist) |
| CB1 Receptor | Data not explicitly detailed for VCE-003 in reviewed abstracts | Not explicitly detailed for VCE-003 in reviewed abstracts |
| CB2 Receptor | Data not explicitly detailed for VCE-003 in reviewed abstracts | Not explicitly detailed for VCE-003 in reviewed abstracts |
| PPARγ | Binding assessed nih.govucm.es | Agonist (Transcriptional Activation) nih.govucm.es |
Note: The data in this table is illustrative of the types of studies performed and reflects findings on VCE-003, a related cannabigerol quinone. Specific numerical binding affinity values for VCE-003 at CB1 and CB2 were not found in the provided search snippets.
Enzyme Inhibition and Activation Studies in Vitro
In vitro enzyme studies are essential for determining if a compound interacts with enzymatic pathways, which can be crucial for its mechanism of action or metabolism. While research on various cannabinoids has explored their interactions with enzymes such as fatty acid amide hydrolase (FAAH), diacylglycerol lipase (B570770) (DGL), cyclooxygenase (COX) enzymes, and cytochrome P450 (CYP) enzymes, specific in vitro enzyme inhibition or activation studies focusing directly on this compound or the related research compounds VCE-003/VCE-003.2 are not detailed within the scope of the reviewed literature. nih.govwikipedia.orgmdpi.comeuropa.eucaymanchem.comresearchgate.net Therefore, based on the currently available information, specific data regarding the effects of this compound or its closely related research derivatives on enzyme activity in vitro are not available.
Theoretical Frameworks and Research Methodologies in Cannabinoid Chemistry
Applications of Quantum Chemical Calculations in Cannabinoid Systems
Quantum chemical calculations are powerful computational tools that allow for the detailed examination of the electronic structure and properties of molecules. researchgate.net These methods are instrumental in predicting molecular geometry, reactivity, and spectroscopic characteristics, offering insights that are often difficult to obtain through experimental means alone.
In the realm of cannabinoid chemistry, quantum chemical calculations have been employed to understand the structure-activity relationships of various cannabinoids. researchgate.net For a compound like Cbgaq, which is an oxidative quinone product of cannabigerolic acid (CBGA), these computational approaches could be particularly insightful. nih.gov A systematic study of the redox properties of quinones using quantum chemistry methods has been carried out, providing a foundation for such analyses. nih.gov
Table 1: Theoretical Quantum Chemical Analysis of Cannabinoid Quinones
This table is illustrative and demonstrates the types of data that would be generated from quantum chemical calculations of this compound and related compounds.
By calculating properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, researchers could predict the reactivity and potential biological targets of this compound. Furthermore, quantum chemical modeling can elucidate the electronic properties of quinone derivatives, which is directly relevant to understanding the behavior of this compound. researchgate.net
Advanced Statistical Methods for Correlating Chemical Structure with Bioactivity
Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of modern medicinal chemistry, employing statistical methods to correlate the chemical structure of compounds with their biological activity. nih.gov In cannabinoid research, QSAR models have been instrumental in identifying the key structural features responsible for the pharmacological effects of these compounds. mdpi.com
For this compound, a detailed QSAR study would be invaluable in predicting its potential biological activities. The structure-activity relationship of cannabinoid quinones is an active area of research, with studies indicating that the substitution pattern on the quinone ring plays a crucial role in their biological effects. nih.gov
Table 2: Hypothetical QSAR Model for Cannabinoid Quinone Bioactivity
This table illustrates the parameters that would be considered in a QSAR study of this compound.
Advanced statistical techniques, such as multiple linear regression, partial least squares, and machine learning algorithms, would be employed to build these predictive models. These models could guide the synthesis of novel this compound derivatives with enhanced or more specific biological activities.
Integration of Omics Technologies in Cannabinoid Research
The "omics" technologies—genomics, proteomics, and metabolomics—provide a holistic view of the biological processes occurring within an organism or cell. In the context of cannabinoid research, these technologies are being used to uncover the complex mechanisms of action of these compounds. creative-proteomics.com
For a relatively unstudied compound like this compound, a multi-omics approach could rapidly advance our understanding of its biological effects. Metabolomics, for instance, could be used to identify the metabolic pathways affected by this compound in various biological systems. A metabolomic approach has been successfully applied to the comprehensive evaluation of the chemical composition of medicinal cannabis extracts. researchgate.net
Proteomics would allow for the identification of proteins that interact with this compound, shedding light on its potential cellular targets. mdpi.com While specific proteomic studies on this compound are not yet available, research on other cannabinoids provides a roadmap for how such investigations could be conducted. mdpi.com
Table 3: Potential Omics-Based Research on this compound
This table outlines the potential applications of omics technologies in the study of this compound.
Ethical and Regulatory Considerations in Cannabinoid Research
The ethical landscape of cannabinoid research is complex and continually evolving. researchgate.net Researchers must navigate a framework of regulations that govern the study of cannabis and its derivatives. wcgclinical.com A primary ethical consideration is ensuring that research is conducted in a manner that prioritizes public health and is not unduly influenced by commercial interests. news-medical.net
For a compound like this compound, which is currently intended for research and forensic applications, ethical considerations would revolve around responsible handling, accurate reporting of findings, and ensuring that any future investigations into its biological effects adhere to established ethical guidelines for preclinical and clinical research. lindushealth.com The principles of informed consent, beneficence, and justice are paramount in any research involving human participants. researchgate.net
Furthermore, the potential for conflicts of interest, particularly in industry-funded research, must be carefully managed to maintain scientific integrity. news-medical.net As research into lesser-known cannabinoids like this compound progresses, it will be crucial for the scientific community to engage in open dialogue about the ethical implications of their work.
Future Perspectives and Emerging Research Trajectories for Cannabigerol Quinone Acid
Development of Novel Synthetic Analogues with Tailored Reactivity
The synthesis of novel analogues of Cannabigerol (B157186) Quinone Acid is a key area for future research. By modifying the chemical structure of CBGAQ, researchers aim to create compounds with enhanced stability, altered pharmacokinetic profiles, and tailored biological activities. The inherent quinone structure offers reactive sites that can be leveraged for chemical modifications.
Research into synthetic cannabinoids and their analogues, including those derived from CBG and CBGA, is already underway mdpi.comresearchgate.netnih.gov. Studies have explored modifications to the side chains and the prenyl groups of cannabinoid precursors, leading to the creation of novel scaffolds with potentially distinct bioactivities mdpi.comnih.gov. For instance, the biosynthesis of unnatural cannabinoid analogues with varied terpenoid chains has been demonstrated through the introduction of a promiscuous fungal aromatic prenyltransferase in engineered bacteria nih.gov. This indicates the potential for generating a diverse array of this compound analogues through synthetic and semi-synthetic approaches.
Specific cannabigerol quinone derivatives, such as VCE-003 and VCE-003.2, have already been synthesized and investigated, showing promising biological activities, including anti-inflammatory and neuroprotective effects caymanchem.com. Future synthetic efforts are likely to focus on further structural variations of these quinone scaffolds to optimize their interactions with specific biological targets. This could involve altering the position and nature of functional groups on the quinone ring or modifying the attached alkyl and terpenoid chains. The goal is to develop analogues with improved potency, selectivity, and desirable pharmacological properties.
Exploration of Undiscovered Metabolic Pathways and Derivatives
Understanding the metabolic fate of Cannabigerol Quinone Acid within biological systems is crucial for assessing its potential effects and identifying active or inactive derivatives. While the metabolism of CBG has been studied, revealing the formation of hydroxyl and di-oxygenated products via cytochrome P450 (CYP) enzymes, the specific metabolic pathways of its quinone form, this compound, warrant further detailed investigation caymanchem.com.
This compound itself is considered an oxidative quinone product of cannabigerol. Air oxidation of resorcinyl phytocannabinoids can lead to the generation of colored quinones. Future research needs to fully elucidate the enzymatic and non-enzymatic transformations that this compound undergoes in various biological matrices, including liver microsomes, plasma, and target tissues. Identifying the specific enzymes involved and the structures of the resulting metabolites is essential.
Studies on the metabolism of CBG have shown that its oxidized metabolites can be bioactive. It is plausible that metabolites of this compound also possess biological activity, potentially contributing to or modifying the effects of the parent compound. Research should focus on isolating and characterizing these metabolites and evaluating their biological profiles. Furthermore, exploring potential conjugation pathways and the role of gut microbiota in the metabolism of this compound could reveal additional layers of complexity in its metabolic fate.
Advancements in High-Throughput Screening for Structure-Function Elucidation
High-throughput screening (HTS) plays a vital role in modern drug discovery by enabling the rapid assessment of large libraries of compounds against specific biological targets. Advancements in HTS technologies are expected to significantly accelerate the structure-function relationship studies of Cannabigerol Quinone Acid and its analogues.
Current HTS methods for cannabinoids allow for the rapid quantitation of multiple compounds, which is essential for screening diverse chemical libraries. While existing methods can quantify cannabinoids like CBGA and CBG, adapting and developing specific HTS assays for this compound and its synthetic analogues will be critical.
Future advancements in HTS will likely involve the development of more sensitive and specific assays tailored to the unique chemical properties and potential biological targets of this compound. This could include cell-based assays to evaluate its effects on various cellular pathways, biochemical assays to measure its interaction with specific enzymes or receptors (such as PPARγ, which some quinone derivatives are known to interact with), and phenotypic screens to identify novel biological activities. The integration of automation, miniaturization, and advanced detection technologies will enable the rapid screening of vast chemical space, facilitating the identification of promising this compound analogues with desired biological profiles. The data generated from these HTS campaigns will be invaluable for building structure-activity relationship models and guiding the rational design of next-generation this compound derivatives.
Cross-Disciplinary Research Synergies in Chemical Biology and Material Sciences
The future of research on Cannabigerol Quinone Acid lies in fostering cross-disciplinary synergies, particularly between chemical biology and material sciences. Chemical biology approaches, encompassing synthesis, mechanism of action studies, and metabolic profiling, are fundamental to understanding this compound's interaction with biological systems mdpi.comnih.gov.
The application of chemical biology tools, such as activity-based probes and chemical genetics, can help to identify the specific protein targets and pathways modulated by this compound and its analogues. This is crucial for elucidating their molecular mechanisms of action beyond known cannabinoid receptors or PPARγ. Combinatorial biosynthesis and synthetic biology techniques offer powerful avenues for generating diverse libraries of this compound derivatives for biological evaluation mdpi.comnih.gov.
While direct applications of this compound in material sciences are not extensively reported in the current literature, potential synergies exist in the future. The unique chemical structure of quinones, including their redox properties and potential for polymerization or incorporation into polymer matrices, could be explored for developing novel biomaterials or functional materials. For instance, this compound or its derivatives might be investigated for their potential in creating antimicrobial coatings, biocompatible scaffolds for tissue engineering, or components in drug delivery systems. The stability and release profile of this compound from various material matrices could be studied. Research at the intersection of chemical biology and material sciences could lead to the development of innovative materials with embedded biological activity, leveraging the therapeutic potential of this compound.
Q & A
Q. How can researchers design a robust experimental protocol for synthesizing and characterizing Cbgaq?
A methodological approach involves:
- Synthesis Optimization : Document reaction conditions (temperature, solvents, catalysts) systematically, using iterative trials to refine yields .
- Characterization : Employ spectroscopic techniques (NMR, IR) and chromatographic methods (HPLC) to verify purity and structure. Include detailed physicochemical property tables (melting point, solubility) .
- Validation : Compare results with published protocols to ensure reproducibility, addressing deviations through controlled variable adjustments .
Q. What strategies are effective for conducting a literature review on this compound’s pharmacological properties?
- Database Selection : Use PubMed, SciFinder, and Web of Science with Boolean operators (e.g., "this compound AND (pharmacokinetics OR toxicity)"). Avoid unreliable sources like BenchChem .
- Critical Appraisal : Prioritize peer-reviewed studies with transparent methodologies (e.g., in vivo/in vitro models, sample sizes) and avoid studies lacking statistical rigor .
- Gap Identification : Categorize findings into mechanistic insights, efficacy, and limitations to highlight unresolved questions .
Q. How should researchers address inconsistent data on this compound’s bioactivity across studies?
- Source Analysis : Compare experimental variables (e.g., cell lines, dosage regimes) to identify confounding factors .
- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to aggregate data, weighting studies by sample size and methodological rigor .
- Replication : Design independent validation experiments under standardized conditions to resolve discrepancies .
Advanced Research Questions
Q. What advanced techniques are recommended for resolving structural ambiguities in this compound derivatives?
- Crystallography : Use X-ray diffraction to resolve stereochemical configurations, supplemented by computational modeling (DFT calculations) for energy-minimized conformations .
- Mass Spectrometry : Apply high-resolution MS/MS to fragment ions and confirm substituent positioning .
- Cross-Disciplinary Collaboration : Partner with computational chemists to integrate molecular dynamics simulations with empirical data .
Q. How can researchers design a study to investigate this compound’s mechanism of action in complex biological systems?
- Multi-Omics Integration : Combine transcriptomics (RNA-seq), proteomics (LC-MS), and metabolomics to map pathways affected by this compound .
- Knockout Models : Use CRISPR/Cas9 to silence candidate target genes and assess phenotypic rescue .
- Dose-Response Analysis : Employ Hill equation modeling to quantify efficacy (EC50) and cooperativity .
Q. What methodologies are suitable for analyzing contradictory results in this compound’s toxicity profiles?
- Toxicogenomics : Profile gene expression changes in hepatotoxicity models to distinguish compound-specific effects from background noise .
- Species-Specific Comparisons : Test this compound in parallel across human organoids and rodent models to evaluate translational relevance .
- Threshold Analysis : Use benchmark dose (BMD) modeling to identify no-observed-adverse-effect levels (NOAEL) with confidence intervals .
Methodological Frameworks
Q. How to ensure ethical compliance in preclinical studies involving this compound?
- IACUC/IRB Protocols : Submit detailed study designs (e.g., humane endpoints, sample size justifications) for approval .
- 3Rs Principle : Apply Replacement (cell-based assays), Reduction (statistical power analysis), and Refinement (analgesia protocols) .
Q. What statistical approaches are critical for multivariate analysis of this compound’s therapeutic effects?
- Multivariate Regression : Control for covariates (age, genetic background) to isolate compound-specific effects .
- Machine Learning : Train classifiers (e.g., random forests) to predict efficacy based on molecular descriptors .
- Bayesian Inference : Quantify uncertainty in dose-response relationships using posterior probability distributions .
Data Reporting and Reproducibility
Q. What tools can enhance reproducibility in this compound research?
- FAIR Principles : Ensure data are Findable (DOIs), Accessible (open repositories), Interoperable (standardized formats), and Reusable .
- Electronic Lab Notebooks : Use platforms like LabArchives to timestamp and share protocols .
- Collaborative Platforms : Leverage GitHub for version-controlled analysis scripts and Galaxy for workflow automation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
